6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride is a complex organic compound with significant applications in medicinal chemistry. It is known for its potent inhibitory effects on neutrophil elastase, an enzyme involved in inflammatory processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. The key steps include:
Formation of the Benzothiazole Ring: This involves the reaction of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.
Functionalization: The benzothiazole intermediate is then reacted with various reagents to introduce the methoxy, dioxo, and other functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Purification Techniques: Such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo groups.
Substitution: Replacement of hydrogen atoms with functional groups like methoxy and piperidinylethoxy.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Substitution Reagents: Like alkyl halides for introducing alkyl groups.
Major Products
The major products formed from these reactions include various functionalized derivatives of the parent compound, which may have enhanced biological activity .
Scientific Research Applications
6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its inhibitory effects on enzymes like neutrophil elastase.
Medicine: Potential therapeutic agent for treating inflammatory diseases.
Industry: Used in the development of new pharmaceuticals and chemical products
Mechanism of Action
The compound exerts its effects by inhibiting neutrophil elastase, an enzyme involved in the breakdown of elastin and other proteins during inflammation. The inhibition occurs through binding to the active site of the enzyme, preventing its catalytic activity. This action helps reduce inflammation and tissue damage .
Comparison with Similar Compounds
Similar Compounds
SSR 69071: Another potent inhibitor of neutrophil elastase with similar structural features.
Pyridopyrimidines: A class of compounds with similar inhibitory effects on enzymes.
Uniqueness
6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one is unique due to its specific combination of functional groups, which confer high potency and selectivity for neutrophil elastase inhibition .
Properties
CAS No. |
344930-96-7 |
---|---|
Molecular Formula |
C27H33ClN4O7S |
Molecular Weight |
593.1 g/mol |
IUPAC Name |
6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride |
InChI |
InChI=1S/C27H32N4O7S.ClH/c1-18(2)20-14-19(36-3)15-22-25(20)27(33)31(39(22,34)35)17-38-23-16-24(32)30-11-7-8-21(26(30)28-23)37-13-12-29-9-5-4-6-10-29;/h7-8,11,14-16,18H,4-6,9-10,12-13,17H2,1-3H3;1H |
InChI Key |
MWOQXJBKJLDUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)COC3=CC(=O)N4C=CC=C(C4=N3)OCCN5CCCCC5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.